4-Bromo-3-cyclopropylbenzo[d]isoxazole
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Overview
Description
4-Bromo-3-cyclopropylbenzo[d]isoxazole is a heterocyclic compound featuring a bromine atom, a cyclopropyl group, and an isoxazole ring. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-cyclopropylbenzo[d]isoxazole typically involves a multi-step process. One common method is the (3 + 2) cycloaddition reaction, where an alkyne acts as a dipolarophile and a nitrile oxide as the dipole . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods: Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method is efficient and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-cyclopropylbenzo[d]isoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The isoxazole ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Major Products:
Substitution: Products vary depending on the substituent introduced.
Oxidation: Oxidized derivatives of the isoxazole ring.
Scientific Research Applications
4-Bromo-3-cyclopropylbenzo[d]isoxazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug discovery, particularly in the development of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-3-cyclopropylbenzo[d]isoxazole involves its interaction with specific molecular targets. The isoxazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
3-Cyclopropylbenzo[d]isoxazole: Lacks the bromine atom, which may affect its reactivity and biological activity.
4-Chloro-3-cyclopropylbenzo[d]isoxazole: Similar structure but with a chlorine atom instead of bromine, potentially altering its chemical properties.
Uniqueness: 4-Bromo-3-cyclopropylbenzo[d]isoxazole is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various fields .
Biological Activity
4-Bromo-3-cyclopropylbenzo[d]isoxazole is a heterocyclic compound notable for its unique structural features, including a bromine atom and a cyclopropyl group attached to a benzo[d]isoxazole framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and material science.
Chemical Structure and Properties
- Molecular Formula : C11H8BrN2O
- Molecular Weight : Approximately 238.08 g/mol
- Structural Features :
- Isoxazole ring contributing to biological activity.
- Bromine atom at the 4-position, which can influence reactivity.
- Cyclopropyl group at the 3-position, potentially affecting pharmacokinetics.
Pharmacological Potential
Research indicates that this compound may exhibit various biological activities, including:
- Agonist Activity : Similar compounds have been evaluated for their agonist activity on Toll-like receptor 7 (TLR7), which plays a crucial role in immune response. In vitro studies showed that certain derivatives of isoxazole could significantly induce cytokine secretion in human peripheral blood mononuclear cells (PBMCs), suggesting potential immunomodulatory effects .
- Cytotoxicity : A study on structurally related isoxazoles demonstrated varying degrees of cytotoxicity against human promyelocytic leukemia cell line (HL-60). Compounds similar to this compound exhibited IC50 values ranging from 86 to 755 μM, indicating potential for further development as anticancer agents .
Structure-Activity Relationship (SAR)
The biological activity of isoxazole derivatives often depends on their structural modifications. For example, the introduction of halogen atoms has been shown to enhance agonist activity . The cyclopropyl group may also influence the compound's interaction with biological targets due to its unique steric and electronic properties.
Table of Biological Activities
Compound Name | Activity Type | IC50 Value | Reference |
---|---|---|---|
This compound | Cytotoxicity | TBD | |
Isoxazole Derivative A | TLR7 Agonist | EC50 = 21.4 μM | |
Isoxazole Derivative B | Cytotoxicity (HL-60) | IC50 = 86 μM |
Case Study: Cytokine Secretion Induction
In a study evaluating cytokine secretion, compounds structurally similar to this compound were tested in PBMCs. The results indicated that these compounds could induce significant levels of IL-1β, IL-12p70, IL-8, and TNF-α at concentrations as low as 62.5 μM, suggesting their potential as immunotherapeutic agents .
Comparative Analysis with Similar Compounds
A comparative analysis with other isoxazole derivatives highlights the unique properties of this compound:
Compound Name | Key Features | Biological Activity |
---|---|---|
5-Bromo-3-cyclopropyl-isoxazole | Bromine at position 5 | Moderate cytotoxicity |
4-Bromo-3-chlorobenzo[d]isoxazole | Chlorine instead of cyclopropyl | Lower agonist activity |
7-Bromo-3-cyclopropylbenzo[d]isoxazole | Different bromination position | Variable activity |
Properties
Molecular Formula |
C10H8BrNO |
---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
4-bromo-3-cyclopropyl-1,2-benzoxazole |
InChI |
InChI=1S/C10H8BrNO/c11-7-2-1-3-8-9(7)10(12-13-8)6-4-5-6/h1-3,6H,4-5H2 |
InChI Key |
CNWHWDJTZQDALO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NOC3=C2C(=CC=C3)Br |
Origin of Product |
United States |
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